Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate
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Overview
Description
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a malonic acid derivative, with a (S)-2-(2-(p-Tolyl)propyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as diethyl malonate and (S)-2-(2-(p-Tolyl)propyl) bromide.
Alkylation Reaction: Diethyl malonate undergoes an alkylation reaction with (S)-2-(2-(p-Tolyl)propyl) bromide in the presence of a strong base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding malonic acid derivative.
Decarboxylation: Under acidic or basic conditions, the malonic acid derivative can undergo decarboxylation to form a substituted acetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat and acidic or basic catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.
Major Products Formed
Hydrolysis: Malonic acid derivative.
Decarboxylation: Substituted acetic acid.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce chiral centers and functional groups.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the (S)-2-(2-(p-Tolyl)propyl) group can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the (S)-2-(2-(p-Tolyl)propyl) substituent.
Ethyl (S)-2-(2-(p-Tolyl)propyl)malonate: Similar structure but with one ethyl ester group instead of two.
Diethyl ®-2-(2-(p-Tolyl)propyl)malonate: The enantiomer of the compound .
Uniqueness
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is unique due to its specific stereochemistry and the presence of the (S)-2-(2-(p-Tolyl)propyl) group. This configuration can impart distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H24O4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
diethyl 2-[(2S)-2-(4-methylphenyl)propyl]propanedioate |
InChI |
InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13(4)14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3/t13-/m0/s1 |
InChI Key |
TXJBXKONOCWPEM-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C(C[C@H](C)C1=CC=C(C=C1)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC(C)C1=CC=C(C=C1)C)C(=O)OCC |
Origin of Product |
United States |
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